2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a fused thiazolo-triazole core, substituted with a 4-methoxyphenyl group and a piperazine moiety. The presence of dual 4-methoxyphenyl groups and a piperazine linker may enhance solubility and receptor-binding interactions, common in central nervous system (CNS) or antimicrobial agents .
Synthesis of such compounds typically involves multi-step heterocyclization. For example, analogous thiazolo-triazole derivatives are synthesized via reactions with monochloroacetic acid under basic conditions (e.g., sodium acetate in ethanol) to form fused triazolo-thiadiazinone systems . Molecular docking studies on related triazole-pyrazole hybrids have demonstrated affinity for fungal targets like 14-α-demethylase lanosterol (CYP51), a key enzyme in ergosterol biosynthesis .
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-5-9-19(32-2)10-6-17)29-15-13-28(14-16-29)18-7-11-20(33-3)12-8-18/h5-12,22,31H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXGETWXJYWWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes a thiazole ring fused with a 1,2,4-triazole moiety. Its intricate design suggests potential applications in medicinal chemistry, particularly in neuroprotection and anti-inflammatory therapies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 463.6 g/mol. The structure comprises several functional groups that enhance its biological activity:
| Component | Description |
|---|---|
| Thiazole ring | Provides a versatile platform for biological activity. |
| Piperazine moiety | Known for its role in neurotransmitter modulation. |
| Methoxyphenyl groups | Contribute to lipophilicity and receptor interactions. |
Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. In vitro studies have shown that these compounds can reduce neuronal cell death and inflammation in models of neurodegenerative diseases. For instance, one study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like Alzheimer's disease .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have demonstrated significant activity against breast cancer and colorectal carcinoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of the methoxy groups appears to enhance this activity by improving the compound's interaction with cellular targets.
Antidepressant Effects
The piperazine component of the compound is associated with antidepressant activity. Similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, which are critical in mood regulation. This suggests that this compound could be explored further as a potential antidepressant agent .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole-based compounds:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent anticancer properties attributed to the thiazole moiety .
- Neuroprotective Evaluation : In a model of oxidative stress-induced neuronal death, the compound showed significant protective effects by reducing cell apoptosis and enhancing survival rates in cultured neurons.
Scientific Research Applications
Research indicates that compounds similar to 2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant biological activities, particularly:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antitumor Effects : The thiazole and triazole moieties are linked to anticancer properties through mechanisms such as enzyme inhibition and receptor modulation.
- Antidepressant Properties : The piperazine component suggests potential use in treating mood disorders by modulating neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole and triazole possess potent antimicrobial properties against resistant strains of bacteria . The specific compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones.
- Antitumor Activity : Research highlighted the compound's ability to inhibit key enzymes involved in cancer progression. In vitro studies indicated that it could significantly reduce cell viability in various cancer cell lines .
- Neuropharmacological Applications : The piperazine ring's influence on serotonin receptors suggests that this compound could be explored for its antidepressant effects. Preliminary studies indicate modulation of serotonin pathways in animal models .
Summary of Synthesis Techniques
| Method | Description |
|---|---|
| Condensation | Reacting thiazole and triazole derivatives under acidic conditions. |
| Substitution | Electrophilic aromatic substitution for methoxy introduction. |
| Nucleophilic Reaction | Piperazine integration through nucleophilic attack on activated halides. |
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazolo-triazole core differs from Thiovardenafil’s imidazo-triazine but shares a piperazine group, which is critical for PDE5 binding in drugs like sildenafil analogs .
- The 4-methoxyphenyl group in the target compound and ’s derivatives may enhance lipophilicity and membrane penetration, favoring antifungal activity .
Piperazine-Containing Analogues
Piperazine is a common pharmacophore in CNS and antimicrobial agents. Compounds in (PF 43(1)) feature piperazine-linked triazolones with dichlorophenyl groups, e.g.:
- Compound f : Piperazine-triazolone with dichlorophenyl-dioxolane.
- Compound g : Isopropyl-triazolone variant.
Comparison :
- Methoxy groups may confer milder cytochrome P450 interactions compared to halogenated analogs, improving metabolic stability .
Antifungal Triazole Derivatives
highlights triazolo-thiadiazoles with pyrazole moieties, which showed docking affinity for CYP51 (3LD6). The target compound’s triazole-thiazole core may similarly interact with fungal enzymes, though its larger piperazine substituent could alter binding kinetics .
Research Findings and Inferred Activity
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Antifungal Potential: Molecular docking of triazolo-thiadiazoles with CYP51 (binding energy: −8.5 to −9.2 kcal/mol) suggests the target compound may exhibit comparable or superior activity due to its extended aromatic system .
- Enzyme Inhibition : Piperazine-containing compounds like Thiovardenafil-d5 target PDEs, implying the target compound could modulate similar pathways .
- Synthetic Feasibility : Analogous synthesis routes (e.g., hydrazine cyclization, acid-catalyzed heterocyclization) support scalability .
Q & A
Basic: What multi-step synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization and functionalization steps. Key approaches include:
- Step 1: Formation of the thiazolo-triazole core via cyclization of precursor thiosemicarbazides under reflux conditions with ethanol or methanol as solvents .
- Step 2: Introduction of the piperazine-methoxyphenyl moiety through nucleophilic substitution or Mannich reactions, using catalysts like triethylamine or bleaching earth clay .
- Purification: Crystallization in ethanol/methanol or column chromatography for ≥95% purity .
Optimization Strategies:
- Temperature: Maintain 70–80°C during coupling reactions to enhance yield .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts: Use phase-transfer catalysts (e.g., PEG-400) to accelerate heterocycle formation .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, triazole carbons at δ 150–160 ppm) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretch ~3400 cm⁻¹, C=N/C-S in thiazole ~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]⁺ ≈ m/z 419.5) .
Basic: What pharmacological activities are reported for structurally analogous thiazolo-triazole derivatives?
Answer:
- Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR) with IC₅₀ values in the µM range .
- Antimicrobial Effects: Broad-spectrum activity against Gram-positive bacteria (MIC 8–32 µg/mL) due to membrane disruption .
- Neurological Targets: Piperazine-containing analogs show affinity for serotonin (5-HT₁A) and dopamine receptors .
Advanced: How can researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability) across studies?
Answer:
- Purity Verification: Re-test compounds using HPLC to rule out impurities affecting activity .
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for cancer) and protocols (MTT vs. SRB assays) .
- Structural Confirmation: Re-analyze stereochemistry via X-ray crystallography, as spatial arrangement impacts target binding .
Advanced: What methodologies are effective for elucidating mechanisms of action with preliminary multi-target data?
Answer:
- Molecular Docking: Use software (AutoDock Vina) to predict binding to enzymes (e.g., 14-α-demethylase in fungi) or receptors .
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (e.g., KD values) with purified protein targets .
- Gene Expression Profiling: RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .
Advanced: How should metabolic stability and toxicity be evaluated in preclinical models?
Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- CYP Inhibition: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- In Vivo Studies:
Advanced: What computational approaches guide derivative design for enhanced efficacy?
Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize analogs .
- Scaffold Hopping: Replace thiazole with oxazole or piperazine with morpholine to improve solubility .
- ADMET Prediction: Use tools like SwissADME to forecast absorption and blood-brain barrier penetration .
Advanced: How does stereochemistry influence bioactivity, and how can it be analyzed?
Answer:
- Chiral Centers: The methyl-piperazine group’s configuration affects receptor binding. Resolve enantiomers via chiral HPLC .
- X-ray Crystallography: Determine absolute configuration (e.g., R/S designation) to correlate with activity .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time (1–2 hours vs. 24 hours) and improve yield by 15–20% .
- Protecting Groups: Temporarily block hydroxyl or amine groups to prevent side reactions .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate UV-reactive groups (e.g., diazirine) to crosslink compound-target complexes .
- Thermal Proteome Profiling (TPP): Monitor protein thermal shifts to identify bound targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
